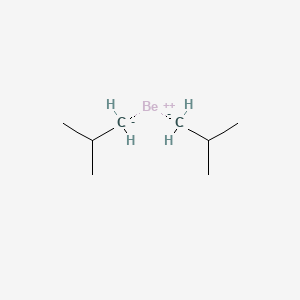

Bis(isobutyl)beryllium

Description

Significance within Contemporary Organometallic Chemistry

The significance of bis(isobutyl)beryllium in contemporary organometallic chemistry lies in its contribution to understanding the fundamental properties of Group 2 organometallic compounds. Beryllium's small atomic size and high electronegativity compared to other alkaline earth metals lead to unique chemical behaviors, including a greater tendency to form covalent bonds. wikipedia.orgbyjus.com This makes organoberyllium compounds like this compound interesting subjects for studying the transition from ionic to covalent bonding within a group of elements.

Recent advancements in organometallic chemistry have seen a renewed interest in beryllium compounds, driven by the development of sophisticated ligands and analytical techniques. rsc.org These studies, including those on related beryllium alkyls, help to refine models of chemical bonding and reactivity that are applicable across the periodic table. ox.ac.uk

Historical Trajectory and Development of Organoberyllium Compounds

The history of organometallic chemistry dates back to the 18th and 19th centuries with discoveries like Louis Claude Cadet de Gassicourt's synthesis of cacodyl (B8556844) and Edward Frankland's preparation of diethylzinc. wikipedia.org The first organoberyllium compound, dimethylberyllium (B1605263), was reported in 1876. wikipedia.org Early systematic work on the alkylation of beryllium halides was pioneered by Henry Gilman, with significant contributions to the field later made by G. E. Coates. wikipedia.org

The development of organoberyllium chemistry has been comparatively slow, in part due to the specific handling requirements for beryllium compounds. wikipedia.org However, key milestones include the synthesis and characterization of various dialkyl and diarylberyllium compounds, as well as more complex structures like beryllocene. wikipedia.orglibretexts.org These historical developments have laid the groundwork for understanding the synthesis and properties of compounds like this compound.

Unique Position of this compound in Beryllium Alkyl Chemistry

This compound is a member of the dialkylberyllium series. A key feature of beryllium alkyls is the influence of the alkyl group's steric bulk on the compound's structure. While smaller alkyl derivatives like dimethylberyllium are polymeric in the solid state with electron-deficient, three-center-two-electron bonds, increasing the size of the alkyl groups, as in the case of the tert-butyl derivative, leads to monomeric, linear structures in both solid and vapor phases. libretexts.org The isobutyl groups in this compound place it in an intermediate position, influencing its physical and chemical properties.

The reactivity of this compound is characteristic of organoberyllium compounds, which are often prepared through transmetallation or the alkylation of beryllium chloride. wikipedia.org The electropositive nature of beryllium contributes to the high reactivity of these compounds. ontosight.ai

Overview of Current Research Trajectories and Challenges for this compound

Current research in organoberyllium chemistry is focused on several key areas. A major thrust is the synthesis and characterization of novel beryllium compounds with unusual bonding and electronic structures. rsc.org This includes the recent landmark synthesis of a stable compound containing a beryllium-beryllium bond, which had been a long-standing challenge for chemists. ox.ac.uk

Challenges in the field primarily revolve around the handling of beryllium compounds. wikipedia.orgrsc.org Furthermore, the analysis of beryllium at trace and ultra-trace levels presents significant analytical hurdles, including the need for robust sample preparation techniques and overcoming interferences during analysis, particularly for spectrometric methods like inductively coupled plasma mass spectrometry (ICP-MS). mdpi.comresearchgate.netnih.gov While these challenges are significant, ongoing research continues to expand our understanding of beryllium's unique chemistry, with potential applications in areas such as organic synthesis. ontosight.aiosti.gov

Interactive Data Tables

Properties of this compound

| Property | Value |

| Chemical Formula | C8H18Be |

| Molecular Weight | 123.2407 g/mol |

| CAS Registry Number | 20841-12-7 |

Data sourced from the NIST Chemistry WebBook. nist.gov

Comparison of Beryllium with Other Group 2 Elements

| Property | Beryllium (Be) | Magnesium (Mg) |

| Atomic Number | 4 wikipedia.org | 12 |

| Electronegativity (Pauling Scale) | 1.57 | 1.31 |

| Ionic Radius (pm) | 27 (+2 charge) | 72 (+2 charge) |

| Bonding in Dichloride | Covalent chemguide.co.uk | Ionic |

| Coordination Number in Aqua Ion | 4 ([Be(H2O)4]2+) chemguide.co.uk | 6 ([Mg(H2O)6]2+) chemguide.co.uk |

This table highlights some of the anomalous properties of beryllium compared to magnesium, the next element in Group 2.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

20841-12-7 |

|---|---|

Molecular Formula |

C8H18Be |

Molecular Weight |

123.24 g/mol |

IUPAC Name |

beryllium;2-methanidylpropane |

InChI |

InChI=1S/2C4H9.Be/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |

InChI Key |

SIRCTCCLTBGAIH-UHFFFAOYSA-N |

Canonical SMILES |

[Be+2].CC(C)[CH2-].CC(C)[CH2-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Bis Isobutyl Beryllium

Established Synthetic Routes and Mechanistic Considerations

The preparation of bis(isobutyl)beryllium relies on synthetic pathways common in organometallic chemistry. The high reactivity of beryllium halides and the nucleophilic nature of organometallic reagents such as those derived from lithium and magnesium are central to these transformations.

Alkylation Reactions of Beryllium Halides

A primary and widely utilized method for the synthesis of organoberyllium compounds is the alkylation of beryllium halides, most commonly beryllium chloride (BeCl₂). This reaction involves the displacement of the halide ions with alkyl groups from a suitable organometallic reagent.

The synthesis of this compound can be accomplished through the reaction of beryllium chloride with an isobutylating agent. A notable, albeit indirect, route involves the initial synthesis of di-tert-butylberyllium, which then isomerizes to the more stable diisobutylberyllium.

The synthesis of the precursor, di-tert-butylberyllium, is achieved by reacting beryllium chloride with tert-butylmagnesium chloride, a Grignard reagent. The stoichiometry of this reaction is crucial for maximizing the yield of the desired dialkylberyllium compound and minimizing the formation of partially alkylated byproducts, such as alkylberyllium halides. The idealized reaction proceeds as follows:

BeCl₂ + 2 t-BuMgCl → t-Bu₂Be + 2 MgCl₂

Following its formation, di-tert-butylberyllium undergoes a spontaneous and complete isomerization to diisobutylberyllium at ambient temperature. This rearrangement is a key step in obtaining the target compound via this specific pathway.

| Reactant | Precursor Product | Final Product |

| Beryllium Chloride (BeCl₂) | Di-tert-butylberyllium (t-Bu₂Be) | This compound (i-Bu₂Be) |

| tert-Butylmagnesium Chloride (t-BuMgCl) |

The choice of solvent is critical in the synthesis of organoberyllium compounds due to the high reactivity of the reagents and the solubility of the products. Diethyl ether is a commonly employed solvent for the preparation of dialkylberyllium compounds from beryllium chloride and Grignard reagents. It serves to solvate the Grignard reagent and the beryllium chloride, facilitating the reaction.

The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction of the highly reactive organometallic species with atmospheric oxygen and moisture. The temperature is also a key parameter. The initial reaction to form di-tert-butylberyllium is often performed at reduced temperatures to control the exothermic nature of the reaction. The subsequent isomerization to diisobutylberyllium proceeds readily at room temperature.

Transmetalation Reactions Involving Other Organometallics

Transmetalation is another fundamental approach for the synthesis of organoberyllium compounds. This method involves the transfer of an organic group from a more electropositive metal to beryllium. Organolithium and Grignard reagents are the most common transmetalating agents used for this purpose.

Organolithium reagents are highly effective for the alkylation of beryllium chloride. For the synthesis of this compound, isobutyllithium (B1630937) would be the reagent of choice. The reaction stoichiometry is analogous to that with Grignard reagents, requiring two equivalents of the organolithium reagent per equivalent of beryllium chloride.

BeCl₂ + 2 i-BuLi → i-Bu₂Be + 2 LiCl

The reaction is typically conducted in a non-protic solvent, such as diethyl ether or a hydrocarbon, under inert conditions. The high reactivity of organolithium reagents generally allows for rapid reaction rates, even at low temperatures.

| Reactant | Product |

| Beryllium Chloride (BeCl₂) | This compound (i-Bu₂Be) |

| Isobutyllithium (i-BuLi) | Lithium Chloride (LiCl) |

The direct synthesis of this compound can be achieved using an isobutyl Grignard reagent, such as isobutylmagnesium bromide (i-BuMgBr) or isobutylmagnesium chloride (i-BuMgCl). This is a more direct application of the alkylation method described earlier.

BeCl₂ + 2 i-BuMgX → i-Bu₂Be + 2 MgXCl (X = Br or Cl)

The reaction is carried out in an ethereal solvent, like diethyl ether, which is essential for the formation and stability of the Grignard reagent. The reaction mixture is typically stirred under an inert atmosphere. The workup procedure involves the separation of the desired this compound from the magnesium halide byproducts.

| Reactant | Product |

| Beryllium Chloride (BeCl₂) | This compound (i-Bu₂Be) |

| Isobutylmagnesium Bromide (i-BuMgBr) or Isobutylmagnesium Chloride (i-BuMgCl) | Magnesium Halide (MgXCl) |

Direct Synthesis Approaches (e.g., Beryllium Metal with Organomercurials)

A historical and direct method for the synthesis of dialkylberyllium compounds involves the reaction of beryllium metal with organomercury compounds. This approach, first reported in 1876 with the synthesis of dimethylberyllium (B1605263) from dimethylmercury (B1214916) and elemental beryllium, laid the groundwork for organoberyllium chemistry. wikipedia.org The general reaction involves heating beryllium metal with the appropriate dialkylmercury compound. libretexts.orguwimona.edu.jm For this compound, this would theoretically involve the reaction of beryllium metal with diisobutylmercury.

The reaction proceeds as follows:

Be (s) + (i-Bu)2Hg (l) → (i-Bu)2Be (l) + Hg (l)

This transmetallation reaction is driven by the formation of the more electropositive beryllium-carbon bond and the displacement of mercury. libretexts.org The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier. uwimona.edu.jm

| Reactant | Product | Conditions |

| Beryllium Metal | This compound | Elevated Temperature |

| Diisobutylmercury | Mercury |

This interactive table summarizes the direct synthesis approach.

Precursor Design and Optimization for Enhanced Yield and Purity

The design and choice of precursors are paramount in synthesizing this compound with high yield and purity. While the direct synthesis with organomercurials is a viable route, modern synthetic strategies often favor the use of beryllium halides, such as beryllium chloride (BeCl₂), and an appropriate isobutylating agent. libretexts.orgwikipedia.org

Common isobutylating agents include isobutyllithium or isobutyl Grignard reagents (i-BuMgX, where X is a halide). The reaction with beryllium chloride is a salt metathesis reaction: nih.gov

BeCl₂ (s) + 2 i-BuLi (solvated) → (i-Bu)₂Be (solvated) + 2 LiCl (s)

The purity of the beryllium halide and the organolithium or Grignard reagent directly impacts the purity of the final product. Impurities in the starting materials can lead to the formation of undesired byproducts that are often difficult to separate from the target compound. google.com Optimization of reaction conditions, such as solvent choice, temperature, and stoichiometry, is crucial for maximizing the yield and minimizing side reactions. The use of sterically demanding ligands on precursor molecules can also be a strategy to influence the structure and reactivity of the resulting organoberyllium complex. uga.edu

Advanced Purification Techniques for Air-Sensitive Organoberyllium Compounds

This compound is an air-sensitive compound, meaning it reacts with components of the atmosphere, such as oxygen and moisture. chemistryviews.org Therefore, its purification must be conducted under an inert atmosphere, typically using a Schlenk line or a glove box. colostate.eduresearchgate.net

Several advanced purification techniques are employed for air-sensitive organometallic compounds:

Fractional Distillation: This is a common method for purifying liquid organometallic compounds. google.com By carefully controlling the temperature and pressure, components with different boiling points can be separated. For this compound, fractional distillation under reduced pressure would be the method of choice to prevent thermal decomposition. A distillation apparatus with multiple columns can be used to effectively remove both more volatile and less volatile impurities. google.com

Crystallization: Recrystallization from a suitable solvent at low temperatures is another effective purification method. researchgate.net The crude product is dissolved in a minimal amount of a solvent in which it is soluble at a higher temperature but less soluble at a lower temperature. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution. This process may need to be repeated several times to achieve the desired purity. researchgate.net The choice of solvent is critical and is often determined empirically.

Sublimation: For solid organoberyllium compounds, sublimation can be a powerful purification technique. This involves heating the solid under vacuum, causing it to transition directly into the gas phase, and then condensing the vapor back into a solid on a cold surface, leaving non-volatile impurities behind.

Chromatography: While less common for highly reactive organometallics, column chromatography under an inert atmosphere can sometimes be used for purification. researchgate.net

The handling of all materials and the execution of these purification steps require specialized glassware and techniques to maintain an inert environment and ensure the integrity of the final product. chemistryviews.orgpitt.edu

| Technique | Principle | Applicability to this compound |

| Fractional Distillation | Separation based on boiling point differences. google.com | Highly applicable as it is a liquid. |

| Crystallization | Separation based on solubility differences at varying temperatures. researchgate.net | Potentially applicable if a suitable solvent system is found. |

| Sublimation | Separation based on differences in vapor pressure. | Not applicable as it is a liquid at standard conditions. |

| Inert Atmosphere Chromatography | Separation based on differential adsorption to a stationary phase. researchgate.net | Less common, but potentially applicable with specialized setups. |

This interactive table outlines advanced purification techniques.

Advanced Structural Elucidation and Characterization Techniques for Bis Isobutyl Beryllium

Solid-State Structural Investigations

The solid-state architecture of organoberyllium compounds is dictated by the electron-deficient nature of the beryllium center, which drives the formation of multicenter bonds to achieve a more stable electron configuration.

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific single-crystal X-ray structure of bis(isobutyl)beryllium is not prominently reported in the literature, its structural characteristics can be confidently inferred from the well-documented structures of other simple dialkylberyllium compounds, such as dimethylberyllium (B1605263) and diethylberyllium. wikipedia.org These compounds provide a clear model for the expected structural behavior of organoberyllium compounds with less sterically demanding alkyl groups.

In the solid state, the beryllium atom in a simple dialkylberyllium compound like this compound is expected to exist in a tetrahedral coordination environment. This geometry is achieved through the formation of electron-deficient, three-center two-electron (3c-2e) bonds. Each beryllium atom is bonded to two terminal isobutyl groups and is also bridged to two adjacent beryllium atoms via two bridging isobutyl groups. The carbon atoms of the bridging alkyl groups are shared between two beryllium centers, leading to a Be-C-Be linkage. This bonding arrangement allows the beryllium atom to satisfy its coordination preference, moving from a highly reactive two-coordinate state to a more stable four-coordinate state. wikipedia.orgwikipedia.org

In contrast, dialkylberyllium compounds with bulky substituents, such as di-tert-butylberyllium, are monomeric in the solid state. The steric hindrance of the tert-butyl groups prevents the formation of bridging bonds, resulting in a linear C-Be-C geometry and a two-coordinate beryllium center. acs.orgrsc.org Given the intermediate steric bulk of the isobutyl group, a polymeric structure is more probable for this compound than a monomeric one.

| Compound Feature | Expected for this compound | Analogous Compound Example |

| Be Coordination Number | 4 | Dimethylberyllium |

| Molecular Geometry | Tetrahedral around Be | Diethylberyllium |

| Bond Type | Covalent; 3-center-2-electron bridging | Beryllium Hydride wikipedia.org |

Due to the electron deficiency at the beryllium center, simple dialkylberyllium compounds, including dimethylberyllium and diethylberyllium, are known to form polymeric chains in the solid state. wikipedia.org It is therefore highly probable that this compound also adopts an extended polymeric architecture. This structure consists of a long chain of beryllium atoms linked by bridging isobutyl groups. The resulting polymer can be visualized as an infinite chain of edge-sharing Be₂C₂ rings. This polymeric nature is a direct consequence of beryllium's tendency to alleviate its electron deficiency by forming multicenter bonds. wikipedia.org This contrasts with the monomeric nature of sterically hindered compounds like di-tert-butylberyllium. acs.org

X-ray Diffraction Crystallography (Single Crystal and Powder)

Solution-State Structural and Dynamic Studies

The structure of organometallic compounds in solution can differ significantly from their solid-state arrangements, often involving dynamic equilibria between various species.

NMR spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. nih.govnih.gov For this compound, a multi-nuclear approach (¹H, ¹³C, and ⁹Be NMR) would provide a comprehensive picture of its solution-state behavior. In solution, particularly in coordinating solvents, the polymeric solid-state structure of dialkylberyllium compounds tends to dissociate into smaller, soluble oligomers or even monomers.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra would provide detailed information about the isobutyl ligands. The chemical shifts and coupling patterns would confirm the connectivity of the isobutyl group (-CH₂-CH(CH₃)₂). In the case of dynamic exchange between terminal and bridging isobutyl groups in an oligomeric structure, broadened signals or time-averaged spectra might be observed.

⁹Be NMR Spectroscopy: The ⁹Be nucleus (spin I = 3/2) is 100% naturally abundant and is a sensitive probe of the electronic environment and coordination number of the beryllium atom. huji.ac.il The ⁹Be chemical shift is highly diagnostic of the coordination geometry. nih.gov

A four-coordinate beryllium center, as would be expected in a solvated oligomer or a complex with a Lewis base, typically resonates in the range of approximately 0 to +20 ppm . huji.ac.ild-nb.info

A three-coordinate beryllium atom would resonate in a different region.

A two-coordinate beryllium center, characteristic of a linear monomeric species, would be expected to show a signal significantly upfield.

Therefore, the ⁹Be NMR spectrum of this compound in a non-coordinating solvent like benzene-d₆ might show a resonance consistent with an aggregated, four-coordinate species. In a coordinating solvent like diethyl ether, solvent adducts would likely form, also resulting in a four-coordinate environment. The line width (ω₁/₂) of the ⁹Be NMR signal can also provide information about the symmetry of the beryllium environment; more symmetric environments generally lead to sharper signals. huji.ac.il

| Beryllium Compound Type | Coordination Number | Typical ⁹Be Chemical Shift Range (ppm) | Reference |

| [Be(D₂O)₄]SO₄ | 4 | 0 | huji.ac.il |

| [(SMe₂)₂BeCl₂] | 4 | 5.7 - 7.2 | d-nb.info |

| Beryllocene | - | -17.5 | nih.gov |

| Various Organoberyllium Complexes | 2, 3, 4 | -5 to +15 | nih.gov |

Electron Diffraction (Gas-Phase) for Isolated Molecule Geometry

Gas-phase electron diffraction is a primary technique for determining the precise molecular structure of volatile compounds in the absence of intermolecular interactions that are present in the solid state or in solution. This method provides accurate bond lengths, bond angles, and torsional angles for the molecule in its isolated state.

While the gas-phase structure of this compound has not been specifically reported, studies on analogous organoberyllium compounds, such as bis(cyclopentadienyl)beryllium, have been conducted researchgate.netresearchgate.net. These studies reveal important details about the bonding and geometry of beryllium in the gas phase. For instance, in the gas phase, many organometallic compounds exist as monomers, which can have different structures compared to their aggregated forms in the condensed phase. It is expected that monomeric this compound would adopt a linear or near-linear C-Be-C arrangement, as predicted by VSEPR theory for a two-coordinate metal center. Electron diffraction studies on similar molecules have provided detailed geometric parameters rsc.org.

Advanced Scattering Techniques (e.g., SAXS, SANS) for Aggregation States in Solution

Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for characterizing the size, shape, and interactions of particles and aggregates in solution on the nanometer to micrometer scale. osti.govembl-hamburg.de Organoberyllium compounds are known to form aggregates in solution, and SAXS and SANS can provide valuable information about the nature of these aggregates.

Vibrational Spectroscopic Methods

Vibrational spectroscopy provides information about the bonding and functional groups within a molecule through the analysis of its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group and Bonding Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule and probing the nature of its chemical bonds. The FT-IR spectrum of this compound would be dominated by the vibrational modes of the isobutyl ligands.

Key expected vibrational bands would include:

C-H stretching vibrations: in the region of 2850-3000 cm⁻¹, characteristic of the methyl and methylene (B1212753) groups of the isobutyl ligand.

C-H bending vibrations: typically observed in the 1350-1470 cm⁻¹ range.

Be-C stretching vibration: This is a crucial band for understanding the bonding between the beryllium and the isobutyl group. This vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, due to the relatively heavy beryllium atom and the strength of the Be-C bond.

Raman Spectroscopy for Symmetrical Vibrational Modes

Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed insights into the vibrational modes of molecules. For this compound, this technique is particularly adept at probing the symmetrical vibrations of the molecule, which are often weak or inactive in infrared (IR) spectroscopy. The polarizability of the molecule's electron cloud must change during a vibration for that mode to be Raman active. In the case of this compound, the symmetrical stretching and bending of the beryllium-carbon (Be-C) bonds and the carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds within the isobutyl ligands are of primary interest.

Detailed analysis of the Raman spectrum allows for the assignment of specific vibrational modes to the observed peaks. While experimental spectra for this compound are not extensively published, theoretical calculations based on density functional theory (DFT) can provide reliable predictions of the Raman active modes. These calculations help in assigning the observed spectral features to specific atomic motions within the molecule.

Below is a table summarizing the expected symmetrical Raman active vibrational modes for a monomeric this compound molecule, based on theoretical calculations and data from analogous dialkylberyllium compounds.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Description of Atomic Motion |

| Symmetric Be-C Stretch | 450 - 550 | Symmetrical stretching of the two beryllium-carbon bonds. |

| Symmetric C-C Stretch (backbone) | 800 - 950 | In-phase stretching of the C-C bonds within the isobutyl backbone. |

| Symmetric CH₃ Deformation | 1350 - 1450 | Symmetrical bending (scissoring and rocking) of the methyl groups. |

| Symmetric C-H Stretch (CH₂) | 2850 - 2900 | Symmetrical stretching of C-H bonds in the methylene groups. |

| Symmetric C-H Stretch (CH₃) | 2900 - 2970 | Symmetrical stretching of C-H bonds in the methyl groups. |

Note: The predicted Raman shifts are approximate and can be influenced by the physical state of the sample (solid, liquid, or gas) and the presence of oligomers.

Mass Spectrometric Approaches for Molecular Integrity and Oligomerization States

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organometallic compounds like this compound. This technique provides critical information regarding the molecular integrity of the compound and its tendency to form oligomeric species in the gas phase. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, one can confirm the monomeric molecular weight and investigate the presence of dimers, trimers, or higher-order oligomers.

Upon ionization, typically through electron ionization (EI), the this compound molecule can form a molecular ion (M⁺). The detection of this ion confirms the molecular weight of the monomeric species. However, due to the energetic nature of the ionization process, the molecular ion is often unstable and undergoes fragmentation. The analysis of these fragmentation patterns provides valuable structural information.

A key aspect of the mass spectrometric analysis of dialkylberyllium compounds is the investigation of their oligomerization state. In the solid state and in solution, these compounds can exist as associated species through bridging alkyl groups. Mass spectrometry can provide insights into the stability of these oligomers in the gas phase. The observation of ions with m/z values corresponding to dimers, trimers, or larger clusters would be indicative of such associations.

The fragmentation of the this compound molecular ion is expected to proceed through the cleavage of the Be-C and C-C bonds. The relative abundance of the fragment ions is governed by the stability of the resulting carbocations. The loss of an isobutyl radical from the molecular ion would result in a prominent peak corresponding to the [Be(isobutyl)]⁺ fragment. Subsequent fragmentation could involve the loss of neutral alkene molecules (isobutylene) via β-hydride elimination, a common pathway for organometallic compounds with alkyl ligands containing β-hydrogens.

The following table outlines the expected major ions and their fragmentation pathways for this compound in a mass spectrum.

| Ion | m/z (for ⁹Be) | Proposed Fragmentation Pathway |

| [Be(C₄H₉)₂]⁺ (Molecular Ion) | 123.18 | Direct ionization of the monomeric molecule. |

| [Be(C₄H₉)]⁺ | 66.11 | Loss of an isobutyl radical (•C₄H₉) from the molecular ion. |

| [C₄H₉]⁺ | 57.11 | Formation of the isobutyl cation. |

| [BeH]⁺ | 10.02 | Fragmentation involving β-hydride elimination and loss of isobutylene (B52900). |

| [C₃H₇]⁺ | 43.09 | Fragmentation of the isobutyl group. |

Note: The m/z values are calculated based on the most abundant isotope of beryllium (⁹Be). The presence of oligomeric ions would be observed at higher m/z ratios, for example, a dimer ion [Be₂(C₄H₉)₄]⁺ would have an m/z of 246.36.

Theoretical and Computational Investigations of Electronic Structure and Bonding in Bis Isobutyl Beryllium

Quantum Chemical Calculations (Density Functional Theory, ab initio methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the molecular properties of beryllium compounds. mdpi.comresearchgate.net These computational approaches solve the Schrödinger equation, or related equations, to determine a molecule's electronic structure and energy. arxiv.org Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.netaps.org DFT, a widely used alternative, calculates the electron density to determine the system's energy and other properties, offering a balance of accuracy and computational efficiency that is well-suited for organometallic complexes. mdpi.comresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For bis(isobutyl)beryllium, this involves determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation.

Studies on similar simple dialkylberyllium compounds, like dimethylberyllium (B1605263), have shown that they tend to form polymeric chains in the solid state with bridging alkyl groups. libretexts.org In the gas phase or in non-coordinating solvents, they are typically monomeric with a linear C-Be-C skeleton. For this compound, with its bulkier isobutyl groups, steric hindrance would likely favor a monomeric structure in the gas phase. A geometry optimization calculation would precisely predict the Be-C bond lengths and the C-Be-C bond angle, which is expected to be close to 180° in the monomer.

Conformational analysis would further explore the rotation around the Be-C bonds. Due to the branching of the isobutyl group, different rotational isomers (conformers) exist. Computational methods can calculate the relative energies of these conformers to identify the most stable arrangement and the energy barriers for rotation.

Table 1: Representative Theoretical Bond Parameters for Dialkylberyllium Compounds Note: This table presents typical data from computational studies on simple dialkylberyllium compounds as specific experimental or calculated values for this compound are not readily available in the literature.

| Parameter | Typical Calculated Value | Computational Method |

| Be-C Bond Length | 1.69 - 1.72 Å | DFT/ab initio |

| C-Be-C Bond Angle | ~180° (monomer) | DFT/ab initio |

| C-H Bond Length | 1.09 - 1.11 Å | DFT/ab initio |

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution, Electron Density)

The electronic structure dictates the chemical reactivity and properties of a molecule. The beryllium atom has an electron configuration of [He] 2s². wikipedia.orgyoutube.comumd.edu In forming two covalent bonds in this compound, the beryllium atom utilizes its 2s and one of its 2p orbitals to form two sp hybrid orbitals.

Molecular Orbitals (MOs): The interaction between the sp hybrid orbitals of beryllium and the appropriate orbitals of the two isobutyl groups leads to the formation of bonding and antibonding molecular orbitals. The two Be-C σ bonds are formed from the overlap of the beryllium sp orbitals with a carbon sp³ hybrid orbital from each isobutyl group. A qualitative molecular orbital diagram would show two low-energy bonding MOs (σ) that are primarily responsible for the Be-C bonds, and two corresponding high-energy antibonding MOs (σ*). The four valence electrons (two from Be and one from each C) fill the two bonding MOs, resulting in a stable configuration. youtube.comchegg.com

Charge Distribution and Electron Density: Due to the difference in electronegativity between beryllium (1.57) and carbon (2.55), the Be-C bonds are polar covalent. quora.comyoutube.com Calculations consistently show a net positive charge on the beryllium atom and a net negative charge on the carbon atoms directly bonded to it. Electron density maps, derived from quantum calculations, would visually confirm this, showing a higher concentration of electron density around the carbon atoms and a depletion of density around the beryllium atom. nih.gov This charge separation is a key feature of organoberyllium chemistry.

Advanced Bonding Analysis Methods (e.g., NBO, QTAIM, ELF, EDA)

To gain deeper, quantitative insight into the nature of chemical bonds, several advanced analysis methods are employed.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals corresponding to the familiar concepts of core electrons, lone pairs, and chemical bonds. uni-muenchen.deyoutube.com This method provides information on hybridization, bond polarity, and the energetic importance of delocalization effects through second-order perturbation theory analysis. uni-muenchen.deyoutube.com

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. nih.govnih.gov By locating bond critical points (BCPs) in the electron density between atoms, QTAIM can characterize the nature of the interaction. nih.govdntb.gov.ua

Electron Localization Function (ELF): ELF is a function of the electron density that is useful for visualizing regions of high electron localization, such as those associated with covalent bonds and lone pairs. mdpi.com

Energy Decomposition Analysis (EDA): EDA separates the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. This helps to quantify the contributions of ionic and covalent character to the bond.

The Be-C bond in organoberyllium compounds is a classic example of a polar covalent bond. While beryllium is a metal, its high ionization energy and the significant polarizing power of the small Be²⁺ ion favor the formation of covalent bonds, especially with nonmetals like carbon. libretexts.orgquora.com

NBO analysis of similar compounds reveals that the Be-C bonding orbitals are composed of contributions from both Be and C atomic orbitals, with the larger coefficient on the more electronegative carbon atom, confirming the bond's polarity. uni-muenchen.de

QTAIM analysis provides further quantitative measures. The value of the electron density (ρ) at the Be-C bond critical point is typically in a range indicative of covalent interactions. The sign of the Laplacian of the electron density (∇²ρ) at the BCP helps distinguish between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic/van der Waals, ∇²ρ > 0) interactions. For Be-C bonds, this value is often small and can be positive, which points to a highly polar, charge-depleted covalent bond rather than a purely ionic one. nih.govnih.gov

Beryllium compounds are often described as "electron deficient" because the beryllium atom in a monomeric dialkylberyllium, like this compound, has only four valence electrons in its outer shell, falling short of the octet rule. libretexts.org This electron deficiency is a driving force for the formation of polymeric structures in the solid state.

In these polymers, alkyl groups act as bridges between two beryllium centers, forming a three-center, two-electron (3c-2e) bond. libretexts.org Computational methods are essential for elucidating the nature of these unconventional bonds.

NBO and ELF analyses can be used to identify and characterize these 3c-2e bonds. Instead of a localized two-center bond, the analyses would show a delocalized bonding orbital or a single basin of electron localization spanning across the Be-C-Be fragment.

QTAIM would reveal a more complex topology of the electron density, with bond paths connecting the bridging carbon to both beryllium atoms, and the properties at the bond critical points would help to quantify the strength and nature of these bridging interactions.

Aromaticity is a property of cyclic, planar molecules with delocalized π-electrons that gives them enhanced stability. Nucleus-Independent Chemical Shift (NICS) is a common computational method used to assess aromaticity. researchgate.netethz.ch It involves placing a "ghost" atom (a point with no nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. researchgate.netdiva-portal.org A negative NICS value is indicative of a diatropic ring current and thus aromaticity, while a positive value suggests anti-aromaticity.

This compound is an acyclic, non-planar molecule. Therefore, the concept of aromaticity and the application of NICS analysis are not relevant to the molecule as a whole. This type of analysis is reserved for organometallic compounds containing cyclic ligands, such as beryllocene (Be(C₅H₅)₂), where the nature of the bonding within the cyclopentadienyl (B1206354) rings can be investigated. researchgate.net

Computational Studies of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides powerful tools to explore the reactivity of molecules like this compound, offering insights into reaction pathways that are often difficult to probe experimentally. These studies typically involve mapping the energy of the system as the geometry of the reacting molecules changes, a concept known as the potential energy surface (PES). numberanalytics.comlibretexts.org

A key aspect of studying a chemical reaction computationally is the identification and characterization of the transition state (TS). The transition state represents the highest energy point along the reaction coordinate, a configuration that is a maximum in energy in the direction of the reaction and a minimum in all other directions. google.comucsb.edu The theory that explains reaction rates based on this concept is known as Transition State Theory (TST).

For a hypothetical reaction involving this compound, such as its decomposition or reaction with a Lewis base, computational methods like Density Functional Theory (DFT) or ab initio calculations would be employed to locate the transition state geometry. researchgate.net This is often achieved using algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method (available in software packages like Gaussian) or by performing a Potential Energy Surface (PES) scan to get an initial guess of the TS structure. google.comscm.com

Once the transition state is located, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. google.com The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. This value is crucial for predicting the reaction rate.

Table 1: Hypothetical Activation Energies for a Reaction of this compound Note: The following data is illustrative and based on typical values for organometallic reactions, as specific experimental or computational data for this compound is not readily available.

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|---|

| Thermal Decomposition | DFT (B3LYP) | 6-31G(d) | 25.3 |

| Adduct formation with THF | MP2 | cc-pVTZ | 12.8 |

| Ligand Exchange | DFT (ωB97X-D) | def2-TZVP | 18.5 |

The potential energy surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of its geometry. libretexts.orgacs.org For a reaction involving this compound, mapping the PES provides a complete picture of the reaction mechanism, including reactants, products, intermediates, and transition states. numberanalytics.comaip.orgscispace.com

Computational chemists generate a PES by calculating the energy at numerous points in the geometric space of the reacting system. acs.org This allows for the visualization of the energy landscape, identifying the lowest energy pathways for a reaction to occur. numberanalytics.com The Born-Oppenheimer approximation, which separates nuclear and electronic motion, is a fundamental concept in the construction of a PES. numberanalytics.com By analyzing the topology of the PES, researchers can understand the dynamics of the reaction and predict the most likely outcomes. libretexts.org

Prediction of Spectroscopic Parameters (Computational NMR, IR, Raman)

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret experimental spectra or to characterize molecules that are difficult to synthesize or handle.

For this compound, DFT and other ab initio methods can be used to calculate its vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nsf.govnih.govgithub.ionih.govnmrdb.org

Computational IR and Raman Spectroscopy: The calculation of vibrational frequencies involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). github.io The resulting frequencies and their intensities can be used to generate a theoretical IR and Raman spectrum. researchgate.net These calculated spectra can aid in the assignment of experimental bands to specific vibrational modes of the molecule. nsf.gov

Computational NMR Spectroscopy: Theoretical NMR chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is a common and reliable approach for this. nih.gov Comparing calculated and experimental ⁹Be, ¹H, and ¹³C NMR chemical shifts can provide strong evidence for the proposed structure of this compound in solution. nih.gov

Table 2: Predicted Spectroscopic Data for Monomeric this compound Note: This data is hypothetical and based on general trends for dialkylberyllium compounds. Specific calculations would be needed for accurate predictions.

| Spectroscopic Parameter | Computational Method | Predicted Value |

|---|---|---|

| ⁹Be Chemical Shift (ppm) | GIAO-B3LYP | ~15-25 |

| Key IR Frequency (cm⁻¹) (Be-C stretch) | B3LYP/6-311G(d,p) | ~850-950 |

| Key Raman Frequency (cm⁻¹) (sym. Be-C stretch) | B3LYP/6-311G(d,p) | ~800-900 |

Computational Modeling of Solvent Effects

The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational models can account for these effects in several ways. The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). jlu.edu.cnprimescholars.com

In the PCM framework, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. jlu.edu.cnprimescholars.com This method allows for the calculation of how the solvent's polarity affects the electronic structure, geometry, and energy of this compound. jlu.edu.cn For reactions, modeling solvent effects is crucial as the solvent can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the reaction kinetics and thermodynamics. primescholars.com More explicit models, which include a number of solvent molecules directly in the calculation, can also be used for a more detailed understanding of specific solute-solvent interactions like hydrogen bonding, though they are more computationally expensive. jlu.edu.cn

Reactivity Profiles and Mechanistic Pathways of Bis Isobutyl Beryllium

Fundamental Reaction Types and Their Underlying Mechanisms

The fundamental reactions of bis(isobutyl)beryllium, like other dialkylberyllium compounds, include ligand exchange, adduct formation, alkyl transfer, and insertion reactions. These transformations are driven by the electronic demands of the beryllium center and the nature of the reacting partners.

Ligand Exchange Reactions with Organometallic and Main Group Reagents

Ligand exchange reactions are fundamental to the chemistry of organoberyllium compounds. In the context of this compound, this can involve the exchange of one or both isobutyl groups with other organic or inorganic ligands. A classic example of this type of reaction is the Schlenk equilibrium, which establishes an equilibrium between the dialkylberyllium species, a beryllium dihalide, and the mixed alkylberyllium halide in a suitable solvent.

R₂Be + BeX₂ ⇌ 2 RBeX

(where R = isobutyl, X = halide)

While specific studies on the ligand exchange of this compound with other organometallic or main group reagents are not extensively documented, it is anticipated that it would react with other organometallic compounds, such as organolithium or Grignard reagents, leading to the formation of mixed-metal species or redistribution of alkyl groups. The course of these reactions would be dictated by the relative electronegativities of the metals and the stability of the resulting products.

Adduct Formation with Lewis Bases

The beryllium atom in this compound is electron-deficient and, therefore, a strong Lewis acid. It readily forms stable adducts with a variety of Lewis bases. electronicsandbooks.comwikipedia.org These reactions involve the donation of a lone pair of electrons from the Lewis base to the empty p-orbitals of the beryllium atom, resulting in the formation of a coordinate covalent bond. Common Lewis bases that form adducts with dialkylberyllium compounds include ethers, amines, phosphines, and N-heterocyclic carbenes (NHCs). rsc.org

The formation of these adducts significantly modifies the reactivity of the dialkylberyllium compound. For instance, the coordination of a Lewis base can reduce the pyrophoric nature of the compound and increase its solubility in organic solvents. The strength of the Lewis acid-base interaction can be influenced by the steric bulk of both the alkyl groups on beryllium and the Lewis base itself. For di-n-butylberyllium, the addition of diethyl ether has been shown to transform the complex NMR spectrum of the dimeric form into a simpler triplet, indicating a change in the coordination environment of the beryllium atom. electronicsandbooks.com

| Dialkylberyllium | Lewis Base | Resulting Adduct | Coordination at Beryllium |

|---|---|---|---|

| This compound (postulated) | Diethyl ether (Et₂O) | (i-Bu)₂Be(OEt₂) | Trigonal planar |

| This compound (postulated) | Trimethylamine (NMe₃) | (i-Bu)₂Be(NMe₃) | Trigonal planar |

| Dimethylberyllium (B1605263) | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | (Me₂Be)₂(TMEDA) | Tetrahedral (bridging) |

| Di-tert-butylberyllium | Pyridine (B92270) | (t-Bu)₂Be(py) | Trigonal planar |

Alkyl Transfer Reactions

The polarized Be-C bond in this compound allows it to act as an alkylating agent, transferring an isobutyl group to a suitable electrophile. These reactions are analogous to those of Grignard and organolithium reagents, although dialkylberyllium compounds are generally less reactive. The transfer of an alkyl group is a key step in the synthesis of other organometallic and organic compounds. For example, the reaction of a dialkylberyllium with a metal halide can lead to the formation of a new organometallic species through transmetalation.

While there is limited specific documentation of this compound in alkyl transfer reactions, the reverse reaction, the formation of dialkylberyllium compounds via alkyl transfer from a more electropositive metal, is a common synthetic route. For instance, di-n-butylberyllium is prepared by the reaction of beryllium chloride with n-butylmagnesium iodide. electronicsandbooks.com

Insertion Reactions with Unsaturated Substrates

This compound is expected to undergo insertion reactions with various unsaturated substrates, such as aldehydes, ketones, and alkynes. In these reactions, the unsaturated molecule inserts into the beryllium-carbon bond. For example, with a ketone, the isobutyl group would add to the electrophilic carbonyl carbon, and the beryllium would coordinate to the carbonyl oxygen, forming a beryllium alkoxide after hydrolysis.

The mechanism of these insertion reactions is believed to proceed through an initial coordination of the unsaturated substrate to the Lewis acidic beryllium center, followed by the intramolecular migration of an isobutyl group to the activated substrate. The reactivity in these insertion reactions is influenced by the steric hindrance of both the dialkylberyllium and the substrate.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on this compound are scarce. However, insights can be drawn from studies on analogous dialkylberyllium compounds and general principles of organometallic reaction mechanisms.

Kinetic Studies for Reaction Rate Determination

To date, specific kinetic studies determining the reaction rates of this compound in its various transformations have not been widely reported in the literature. Such studies would be invaluable for a deeper understanding of its reaction mechanisms. For related systems, kinetic analyses have been crucial in elucidating reaction pathways. For example, kinetic studies of ligand exchange reactions in other organometallic complexes have helped to distinguish between associative and dissociative mechanisms. nih.gov Similarly, kinetic analysis of enzymatic reactions provides detailed information on the rates of individual steps. nih.gov In the absence of direct data for this compound, it is reasonable to assume that its reactions would be influenced by factors such as concentration of reactants, temperature, and the nature of the solvent, all of which would affect the reaction kinetics.

Isotopic Labeling Experiments to Elucidate Reaction Pathways

Isotopic labeling is a powerful technique used to trace the movement of specific atoms through a chemical reaction, providing definitive insights into reaction mechanisms. wikipedia.orgwikipedia.org While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its potential reaction pathways.

Deuterium (B1214612) Labeling: The use of deuterium (D), a stable isotope of hydrogen, is particularly valuable for probing mechanisms involving proton transfer. clearsynth.comresearchgate.net For instance, in studying the reaction of this compound with a protic substrate like an alcohol (R-O-H), replacing the alcohol with its deuterated counterpart (R-O-D) would allow for the precise tracking of the hydrogen atom. Analysis of the products via mass spectrometry or NMR spectroscopy would confirm whether the isobutane (B21531) gas produced is deuterated (CH₃)₂CHCH₂D, thereby verifying that the reaction proceeds via protonolysis where the acidic proton from the substrate cleaves the beryllium-carbon bond.

Furthermore, deuterium labeling can be used to investigate the kinetic isotope effect (KIE), where a reaction involving a C-D bond is often slower than the corresponding C-H bond cleavage. nih.gov This can help determine the rate-determining step of a reaction, such as in potential rearrangement processes like β-hydride elimination.

Carbon-13 Labeling: Carbon-13 (¹³C) NMR spectroscopy is a crucial tool for characterizing the structure and dynamics of organometallic compounds. beilstein-journals.orgresearchgate.net Synthesizing this compound with ¹³C-enriched isobutyl groups would enable detailed tracking of the carbon skeleton during reactions. This would be invaluable for identifying and following rearrangement processes. For example, in a suspected skeletal rearrangement or an exchange reaction, ¹³C labeling would provide unambiguous evidence of how the carbon atoms are redistributed among the products.

| Isotopic Labeling Technique | Application to this compound | Information Gained |

| Deuterium (²H) Labeling | Reaction with deuterated protic substrates (e.g., D₂O, ROD, R₂ND). | Confirms protonolysis pathway; allows for study of the kinetic isotope effect to identify rate-determining steps. clearsynth.comnih.gov |

| Carbon-13 (¹³C) Labeling | Use of ¹³C-labeled isobutyl groups in reactions. | Tracks the carbon skeleton to elucidate rearrangement mechanisms and ligand exchange processes. researchgate.net |

Integration of Experimental and Computational Mechanistic Studies

A comprehensive understanding of complex reaction mechanisms is best achieved by integrating experimental data with high-level computational studies. nih.govnih.gov This synergistic approach allows for the validation of theoretical models against real-world observations and provides insights into transient species and transition states that are difficult or impossible to detect experimentally.

Experimental Approaches: Experimental investigations of this compound reactivity would involve techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁹Be and ¹³C NMR spectroscopy can characterize the structure of reactants, products, and stable intermediates. researchgate.netresearchgate.net Variable-temperature NMR studies can reveal dynamic processes like ligand exchange or fluxional behavior.

Kinetic Studies: Monitoring reaction rates as a function of concentration and temperature provides empirical data to formulate a rate law, which is a cornerstone of any mechanistic proposal. nih.gov

Computational Modeling: Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure and geometry of molecules. weizmann.ac.il For this compound, DFT calculations can be employed to:

Map the potential energy surface of a reaction, identifying the lowest-energy pathway.

Calculate the geometries and energies of transition states and intermediates. weizmann.ac.il

Predict spectroscopic signatures (e.g., NMR chemical shifts) that can be compared with experimental data. scite.ai

Investigate the feasibility of proposed mechanisms, such as β-hydride elimination or adduct formation, by calculating the associated activation barriers. nih.gov

By combining these approaches, a proposed mechanism for a reaction of this compound can be rigorously tested. For example, if a specific intermediate is predicted by DFT, experimental conditions can be tailored to try and detect it. Conversely, experimental kinetic data can be used to refine and validate the energy barriers calculated by computational models. nih.gov

Interactions with Protic and Heteroatom-Containing Substrates

The beryllium-carbon bond in dialkylberyllium compounds is highly polarized, with a significant partial negative charge on the α-carbon of the alkyl group. This makes the isobutyl groups in this compound potent nucleophiles and Brønsted bases.

Reactions with Protic Substrates: this compound reacts vigorously with protic substrates (H-X), which possess an acidic proton. The driving force is the formation of the stable, volatile alkane (isobutane) and a new beryllium-heteroatom bond.

The general reaction is: (i-Bu)₂Be + 2 H-X → BeX₂ + 2 i-Bu-H

| Protic Substrate (H-X) | Product (BeX₂) Type | Example Reaction |

| Water (H₂O) | Beryllium Hydroxide | (i-Bu)₂Be + 2 H₂O → Be(OH)₂ + 2 i-BuH |

| Alcohols (R-OH) | Beryllium Alkoxide | (i-Bu)₂Be + 2 R-OH → Be(OR)₂ + 2 i-BuH |

| Amines (R₂N-H) | Beryllium Amide | (i-Bu)₂Be + 2 R₂N-H → Be(NR₂)₂ + 2 i-BuH |

| Thiols (R-SH) | Beryllium Thiolate | (i-Bu)₂Be + 2 R-SH → Be(SR)₂ + 2 i-BuH |

Interactions with Heteroatom-Containing Substrates: As an electron-deficient molecule, this compound is a Lewis acid. It readily forms adducts with Lewis basic substrates that contain heteroatoms with lone pairs of electrons, such as oxygen or nitrogen. In these interactions, the beryllium center accepts a pair of electrons from the Lewis base, typically resulting in a more stable, four-coordinate beryllium complex. wikipedia.org

For example, with ethers like diethyl ether (Et₂O), an adduct is formed: (i-Bu)₂Be + n Et₂O ⇌ (i-Bu)₂Be·(OEt₂)n

These adducts are often more stable and less pyrophoric than the parent dialkylberyllium.

Electrophilic Substitution Pathways and Rearrangement Processes

Reactivity with Electrophiles: The term "electrophilic substitution" typically describes the replacement of an atom (usually hydrogen) on a substrate by an electrophile. byjus.comchemguide.co.uk In the context of this compound, the reactivity is dominated by the nucleophilicity of the isobutyl group's α-carbon. Therefore, the compound reacts readily with electrophiles, but the mechanism is a nucleophilic attack from the carbanionic portion of the Be-C bond onto the electrophile. This results in the substitution of the isobutyl group from the beryllium center. While not a classic electrophilic substitution, it is a substitution reaction initiated by an electrophile.

Rearrangement Processes: β-Hydride Elimination: A key rearrangement process available to this compound is β-hydride elimination. wikipedia.orglibretexts.org This is a common decomposition pathway for organometallic compounds that have alkyl ligands with hydrogen atoms on the β-carbon. numberanalytics.comchemeurope.com The isobutyl group, -CH₂-CH(CH₃)₂, possesses a β-hydrogen.

The process requires a vacant coordination site on the metal center. libretexts.org It proceeds through a four-membered ring transition state where a β-hydrogen is transferred to the beryllium atom. This results in the formation of a beryllium-hydride bond and the elimination of an alkene (isobutene). youtube.com

This reaction can be reversible and is a critical consideration in the thermal stability and subsequent reactivity of this compound. The resulting isobutylberyllium hydride is itself a reactive species. This decomposition pathway can be a significant side reaction in processes aiming to use this compound as an isobutylating agent. numberanalytics.com

| Process | Description | Products |

| Reaction with Electrophiles (E⁺) | Nucleophilic attack by the isobutyl group on an electrophile, leading to cleavage of the Be-C bond. | i-Bu-E, (i-Bu)Be⁺ |

| β-Hydride Elimination | Intramolecular transfer of a hydrogen atom from the β-carbon of an isobutyl group to the beryllium center. wikipedia.orglibretexts.org | Isobutylberyllium hydride ((i-Bu)BeH), Isobutene (H₂C=C(CH₃)₂) |

Strategic Applications in Advanced Chemical Synthesis and Catalysis

Role as an Initiator or Co-Catalyst in Polymerization Chemistry

Organometallic compounds are frequently employed as initiators or co-catalysts in the polymerization of various monomers. This is particularly true for early transition metal and main group organometallics in Ziegler-Natta and other coordination polymerization systems.

Coordination Polymerization of Olefins

Coordination polymerization, a cornerstone of modern polymer chemistry, utilizes metal centers to control the insertion of olefin monomers, leading to polymers with specific tacticities and molecular weights. While various organometallic compounds are known to initiate or participate in the catalytic cycle of olefin polymerization, specific studies detailing the use of bis(isobutyl)beryllium as a primary initiator or co-catalyst for the coordination polymerization of olefins like ethylene (B1197577) or propylene (B89431) are not readily found in the surveyed literature. The general reactivity of organoberyllium hydrides and alkyls suggests potential for such applications, but explicit experimental research findings on this compound are sparse.

Ring-Opening Polymerization (ROP) of Cyclic Monomers

Ring-opening polymerization is a versatile method for producing a wide range of polymers from cyclic monomers such as lactones, lactides, and cyclic ethers. This process is often catalyzed by metal-based initiators. There is a lack of specific studies focusing on this compound as a catalyst or initiator for the ROP of common cyclic monomers.

Elucidation of Active Species and Polymerization Mechanisms

Understanding the active species and the underlying mechanisms is crucial for designing effective polymerization catalysts. For many organometallic-catalyzed polymerizations, this involves identifying the nature of the metal-alkyl or metal-hydride species that initiates and propagates the polymer chain. In the absence of detailed studies on the use of this compound in polymerization, the specific active species derived from it and the corresponding polymerization mechanisms have not been elucidated.

Utilization as a Selective Reagent in Organic Synthesis

Organometallic reagents are indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity.

Directed Alkylation and Arylation Reactions

Directed C-H activation and subsequent alkylation or arylation are powerful strategies in organic synthesis. While organometallic reagents based on lithium, magnesium, and zinc are commonly used for these transformations, the application of this compound as a selective reagent for directed alkylation or arylation reactions is not well-documented.

Role in Metal Organic Chemical Vapor Deposition (MOCVD) Precursor Development

This compound has been investigated as a potential precursor for the deposition of beryllium-containing thin films through Metal Organic Chemical Vapor Deposition (MOCVD). The utility of an MOCVD precursor is largely dictated by its volatility, thermal stability, and decomposition pathway. For this compound, the key chemical reaction governing its role as a precursor is its thermal decomposition.

The proposed thermal decomposition of this compound, similar to other dialkylberyllium compounds, is believed to proceed primarily through a β-hydride elimination pathway. This process involves the transfer of a hydrogen atom from the β-carbon of the isobutyl group to the beryllium atom, leading to the formation of beryllium hydride species and the release of isobutylene (B52900) gas.

The primary chemical reactions can be represented as follows:

First Decomposition Step: (i-C₄H₉)₂Be → (i-C₄H₉)BeH + CH₂=C(CH₃)₂

In this step, one of the isobutyl groups decomposes, yielding isobutylene and an isobutylberyllium hydride intermediate.

Second Decomposition Step: (i-C₄H₉)BeH → BeH₂ + CH₂=C(CH₃)₂

The isobutylberyllium hydride intermediate can then undergo a further β-hydride elimination to form beryllium hydride and another molecule of isobutylene.

Beryllium Film Formation: BeH₂ → Be + H₂

Finally, the beryllium hydride decomposes at higher temperatures to deposit a thin film of metallic beryllium and release hydrogen gas.

The temperature at which these decomposition steps occur is a critical parameter in the MOCVD process. The ideal precursor should be stable enough to be transported into the reaction chamber without premature decomposition but should decompose cleanly on the heated substrate to yield a high-purity film. Research in this area focuses on understanding the kinetics of these decomposition reactions to optimize deposition conditions such as substrate temperature, pressure, and precursor flow rate.

| Reactant | Product(s) | Reaction Type |

| This compound | Isobutylberyllium hydride, Isobutylene | β-hydride elimination |

| Isobutylberyllium hydride | Beryllium hydride, Isobutylene | β-hydride elimination |

| Beryllium hydride | Beryllium, Hydrogen gas | Thermal decomposition |

Synergistic Effects in Multi-Component Catalytic Systems

While organoberyllium compounds are not as widely used in catalysis as their organoaluminum or organomagnesium counterparts, there is theoretical and limited experimental basis to suggest their potential role in multi-component catalytic systems, particularly in olefin polymerization. The concept of synergistic effects in these systems involves the interaction of multiple components to achieve higher activity, selectivity, or stability than any single component could alone.

In the context of Ziegler-Natta catalysis, which typically employs a transition metal compound (e.g., titanium tetrachloride) and a main group organometallic co-catalyst (e.g., triethylaluminium), this compound could potentially function as a co-catalyst or an activator.

Potential Synergistic Interactions:

Alkylation of the Transition Metal Center: Similar to organoaluminum compounds, this compound can act as an alkylating agent, transferring an isobutyl group to the transition metal to form the active catalytic species. The nature of the beryllium alkyl could influence the electronic and steric environment of the active site, thereby affecting the polymerization process.

Scavenging of Impurities: Organoberyllium compounds are highly reactive towards protic species like water and alcohols, which are potent poisons for Ziegler-Natta catalysts. This compound could act as a scavenger, removing these impurities from the reaction medium and thus protecting the active catalytic centers.

Modification of the Active Site: The coordination of beryllium species to the transition metal center or the support material (in heterogeneous catalysis) could lead to a modification of the catalyst's properties. This could result in altered monomer coordination, insertion rates, and chain termination pathways, leading to polymers with different molecular weights and microstructures.

Advanced Spectroscopic and Spectrometric Methodologies in Bis Isobutyl Beryllium Research

High-Resolution Multi-Nuclear NMR Spectroscopy for Detailed Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organometallic compounds in solution and the solid state. bruker.com For bis(isobutyl)beryllium, a multi-nuclear approach (¹H, ¹³C, and ⁹Be) is essential for a complete understanding of its molecular architecture and dynamics. Due to their high reactivity towards oxygen and moisture, organometallic compounds like this compound often require handling using air-free techniques, such as in a glovebox or on a Schlenk line, for NMR analysis. bruker.com

Dialkylberyllium compounds, such as this compound, have a tendency to form polymeric structures, particularly those with less bulky alkyl groups. However, derivatives with larger alkyl groups, like the tert-butyl variant, are typically monomeric and linear in both the solid and vapor phases. nih.gov This structural variability influences the NMR spectra.

⁹Be NMR spectroscopy is a powerful and direct probe for studying the coordination environment of the beryllium atom. aip.org The ⁹Be nucleus has a spin of 3/2 and is 100% naturally abundant, making it a receptive nucleus for NMR studies. aip.orgyoutube.com The chemical shift of ⁹Be is sensitive to the coordination number and the nature of the ligands attached to the beryllium center, with a typical chemical shift range of about 46 ppm. aip.org

Table 1: General ⁹Be NMR Chemical Shift Ranges and Properties

| Property | Value/Range |

|---|---|

| Nuclear Spin (I) | 3/2 |

| Natural Abundance | 100% |

| Chemical Shift Range | -18 to +28 ppm |

| Reference Compound | 0.43 M BeSO₄ in D₂O (0 ppm) |

| Linewidth | Can be broad (up to several hundred Hz) for large, asymmetric complexes |

Data sourced from general ⁹Be NMR principles. aip.org

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity within the isobutyl ligands of this compound.

COSY (Correlation Spectroscopy) : This homonuclear technique reveals ¹H-¹H coupling correlations. youtube.commdpi.com In a COSY spectrum of this compound, cross-peaks would be observed between the methine proton (CH) and the methylene (B1212753) protons (CH₂) as well as between the methine proton and the methyl protons (CH₃) of the isobutyl group, confirming the spin system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. nih.govwikipedia.org It is a highly sensitive technique that would allow for the definitive assignment of the ¹H and ¹³C signals of the isobutyl groups. An edited HSQC can further distinguish between CH/CH₃ and CH₂ groups based on the phase of the cross-peaks. wikipedia.org

Table 2: Expected 2D NMR Correlations for an Isobutyl Group

| Technique | Expected Correlation | Information Gained |

|---|---|---|

| COSY | CH proton ↔ CH₂ protons | Confirms vicinal coupling |

| CH proton ↔ CH₃ protons | Confirms vicinal coupling | |

| HSQC | CH proton ↔ CH carbon | Direct one-bond connectivity |

| CH₂ protons ↔ CH₂ carbon | Direct one-bond connectivity | |

| CH₃ protons ↔ CH₃ carbon | Direct one-bond connectivity | |

| HMBC | CH₃ protons ↔ CH carbon | Two-bond correlation |

| CH₃ protons ↔ CH₂ carbon | Three-bond correlation | |

| CH₂ protons ↔ CH₃ carbons | Two-bond correlation |

This table is based on the general principles of 2D NMR techniques. mdpi.com

Solid-state NMR (ssNMR) is particularly valuable for studying organometallic compounds that are polymeric or have low solubility, which is often the case for dialkylberyllium compounds. nih.gov For non-crystalline or amorphous samples of this compound, ssNMR can provide insights into the local structure and dynamics. ⁹Be ssNMR studies on other beryllium compounds, such as bis(2,4-pentanedionato-O,O')beryllium, have successfully determined nuclear quadrupole coupling constants and isotropic chemical shifts, providing detailed information about the electronic environment of the beryllium sites. researchgate.netscite.ai Such studies have also provided the first evidence for anisotropic shielding in beryllium, which is a measure of the non-spherical distribution of electron density around the nucleus. researchgate.netscite.ai

Vibrational Spectroscopies (FT-IR, Raman) for Bonding Diagnostics and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information on the vibrational modes of a molecule, which are related to the strength and nature of its chemical bonds. bruker.com These techniques are complementary and can be used to diagnose the presence of specific functional groups and to analyze the conformation of the isobutyl ligands in this compound.

For organometallic compounds, the vibrations involving the metal-carbon bond are of particular interest. In a study of the analogous compound di-tert-butylberyllium, the vibrational spectra were consistent with a monomeric structure featuring a linear C-Be-C skeleton. rsc.org Similar analyses for this compound would help to elucidate its structure in different phases. The C-H stretching and bending vibrations of the isobutyl groups would also be prominent features in the spectra.

Table 3: Selected Vibrational Frequencies for Analogue Compound Di-tert-butylberyllium

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~2950 | C-H stretching |

| ~1460 | C-H deformation |

| ~1220 | C-C stretching |

| ~550 | Be-C stretching |

Data adapted from studies on di-tert-butylberyllium. rsc.org

Photoelectron Spectroscopy (UPS, XPS) for Probing Electronic Structure and Oxidation States

Photoelectron spectroscopy (PES) is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a sample upon irradiation with high-energy photons, providing information about the electronic structure and elemental composition.

X-ray Photoelectron Spectroscopy (XPS) : XPS uses X-rays to ionize core-level electrons. The binding energies of these electrons are characteristic of the element and its oxidation state. For this compound, XPS would confirm the presence of beryllium and carbon and could provide insights into the charge distribution within the molecule by analyzing chemical shifts in the core-level signals.

Ultraviolet Photoelectron Spectroscopy (UPS) : UPS employs UV radiation to probe the valence electrons, which are involved in chemical bonding. youtube.com The resulting spectrum provides a map of the molecular orbital energies. For this compound, UPS could be used to experimentally determine the energies of the bonding and non-bonding orbitals, which can be compared with theoretical calculations to refine our understanding of its electronic structure.

Advanced Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Oligomeric Characterization and Purity

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for studying its fragmentation patterns. For organometallic compounds like this compound, which may exist as oligomers, advanced MS techniques are particularly useful.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are soft ionization techniques that can transfer large, non-volatile molecules into the gas phase for analysis. These methods would be suitable for characterizing any oligomeric species of this compound that may form. The mass spectrum would show a series of peaks corresponding to the monomer, dimer, trimer, and so on, allowing for the determination of the extent of oligomerization. Tandem mass spectrometry (MS/MS) could then be used to fragment these oligomers to gain further structural information. nih.govyoutube.com Studies on other isobutyl-containing polymers have successfully used these techniques to identify oligomeric series and fragmentation patterns.

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Electronic State and Coordination Environment

No published research data is available for this section.

Coordination Chemistry and Complex Formation of Bis Isobutyl Beryllium

Formation of Adducts with Lewis Basic Ligands

The electron-deficient beryllium atom in bis(isobutyl)beryllium readily accepts electron pairs from Lewis bases (electron pair donors) to form stable coordination complexes known as Lewis acid-base adducts. wikipedia.org This interaction involves the formation of a dative bond where the Lewis base donates a pair of electrons to an empty orbital on the beryllium atom. wikipedia.org Many mixed ligand complexes are formed simply by the addition of Lewis bases to dialkylberyllium compounds. wikipedia.org

In the absence of coordinating solvents or ligands, dialkylberyllium compounds often exist as oligomeric structures, where alkyl groups from one monomer coordinate to the beryllium center of another, forming electron-deficient bridging bonds. For instance, dimethylberyllium (B1605263) is a polymer, while bulkier dialkyls like di-tert-butylberyllium are monomeric. Given the steric bulk of the isobutyl groups, this compound is expected to exist as a dimer or a low-order oligomer in the solid state or in non-coordinating solvents.

Upon addition of a Lewis base (L), these oligomeric structures are typically cleaved to form monomeric or smaller oligomeric adducts. The stoichiometry and structure of the resulting adduct depend on the steric bulk and denticity of the Lewis base and the ratio of base to beryllium compound.

Monomeric Adducts: With strong, sterically unhindered Lewis bases, this compound is expected to form monomeric adducts. Common Lewis bases include ethers, amines, and phosphines. For example, with a bidentate (two-donor atom) ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), a stable, chelated monomeric complex, (i-Bu)₂Be(TMEDA), would be formed. In this complex, the beryllium atom achieves a more electronically saturated, four-coordinate tetrahedral geometry. Similarly, two equivalents of a monodentate base like diethyl ether (Et₂O) or pyridine (B92270) would form a (i-Bu)₂Be(L)₂ adduct. wikipedia.org

Oligomeric Adducts: An oligomer is a molecule comprised of a few repeating monomer units. wikipedia.org If a Lewis base is sterically demanding or if it is added in a substoichiometric amount, bridged oligomeric adducts may be formed or persist. rsc.org For example, reaction with a bulky monodentate phosphine (B1218219) might yield a dimeric adduct where each beryllium atom is coordinated to one phosphine ligand, and the two beryllium centers remain linked by bridging isobutyl groups. The degree of oligomerization in solution can represent an equilibrium between different species. rsc.org

Table 1: Expected Structures of this compound Adducts with Various Lewis Bases